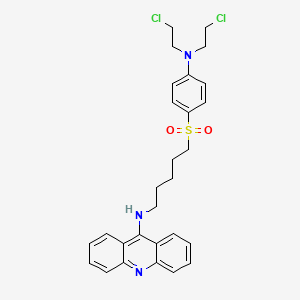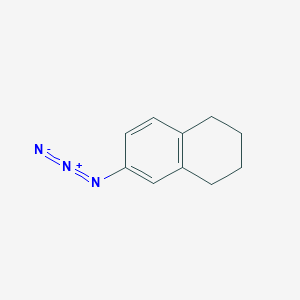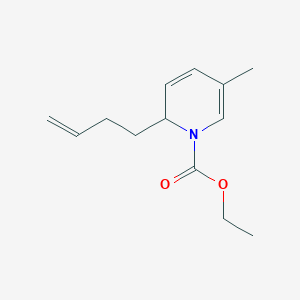
N-(Trimethylsilyl)butan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trimethylsilyl)butan-1-imine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butan-1-imine structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Trimethylsilyl)butan-1-imine can be synthesized through the reaction of butan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Butan-1-imine+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(Trimethylsilyl)butan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-(Trimethylsilyl)butan-1-imine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.
Biology: The compound can be used in the derivatization of biological molecules for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(Trimethylsilyl)butan-1-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. Molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trimethylsilyl)ethan-1-imine
- N-(Trimethylsilyl)propan-1-imine
- N-(Trimethylsilyl)methan-1-imine
Uniqueness
N-(Trimethylsilyl)butan-1-imine is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its longer carbon chain compared to N-(Trimethylsilyl)methan-1-imine or N-(Trimethylsilyl)ethan-1-imine can influence its physical and chemical properties, making it suitable for specific applications.
Propiedades
| 115524-72-6 | |
Fórmula molecular |
C7H17NSi |
Peso molecular |
143.30 g/mol |
Nombre IUPAC |
N-trimethylsilylbutan-1-imine |
InChI |
InChI=1S/C7H17NSi/c1-5-6-7-8-9(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
XSNQINFANQNRTF-UHFFFAOYSA-N |
SMILES canónico |
CCCC=N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







